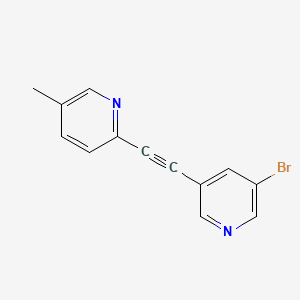
Br-5MPEPy
Overview
Description
Scientific Research Applications
Partial mGlu5 Negative Allosteric Modulators
Br-5MPEPy, along with other compounds like M-5MPEP, has been examined for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). These partial mGlu5 NAMs, including Br-5MPEPy, have shown potential in preclinical models of substance abuse. Their partial NAM activity allows them to produce therapeutic effects similar to full mGlu5 NAMs, but with a broader therapeutic index, which means they might have fewer adverse effects. This makes them a promising area for developing treatments for various neuropsychiatric disorders (Gould et al., 2016).
Applications in Agronomy
Br-5MPEPy has been involved in studies related to agronomy, specifically in the evaluation of models predicting solute transport in soils. For example, the LEACHM model, which includes a research and a simpler management option, uses compounds like Br-5MPEPy for simulating processes like drainage, bromide leaching, and uptake by crops such as corn. Such studies are crucial for understanding and improving agricultural practices and environmental management (Jemison et al., 1994).
Photodissociation Studies
The study of photodissociation dynamics of compounds like bromobenzene, where Br atoms are produced, includes compounds like Br-5MPEPy. These studies are significant in the field of chemical physics as they provide insights into the mechanisms of molecular reactions and the formation of different molecular fragments under specific conditions. Such research is essential for advancing our understanding of chemical reactions at the molecular level (Paul et al., 2011).
Brassinosteroid Research
In the field of plant science, Br-5MPEPy has been referenced in the context of studies on brassinosteroid (BR), a plant hormone. Research in this area focuses on how BR regulates various biological processes and agronomic traits such as plant architecture and grain yield. Understanding the functional specificities of BR and its components can greatly aid in agricultural advancements and crop improvement (Tong & Chu, 2018).
Bacteriorhodopsin Studies
Br-5MPEPy has also been mentioned in the context of bacteriorhodopsin (bR) research. bR is a protein used in various optical applications and is studied for its potential in environmental monitoring and testing. Research in this area aims to develop biosensor devices based on bR, which can be applied in fields like environmental monitoring (Bassi, 2017).
properties
IUPAC Name |
2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c1-10-2-4-13(16-7-10)5-3-11-6-12(14)9-15-8-11/h2,4,6-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBVGZPZBDKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209108 | |
| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromopyridin-3-yl)ethynyl]-5-methylpyridine | |
CAS RN |
872428-51-8 | |
| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872428-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



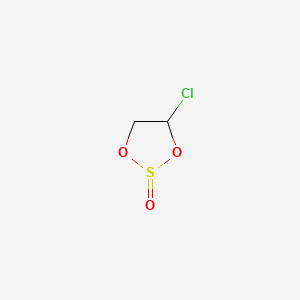

![1-[Ethyl(methyl)amino]acetone](/img/structure/B3291323.png)
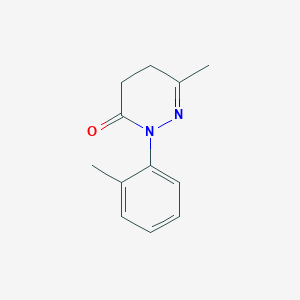
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B3291326.png)
![N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide](/img/structure/B3291332.png)
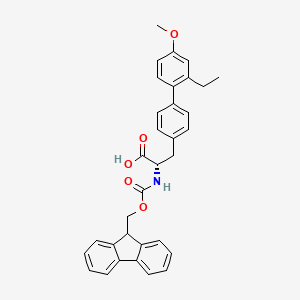
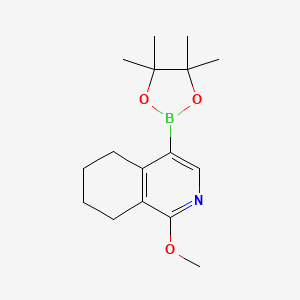
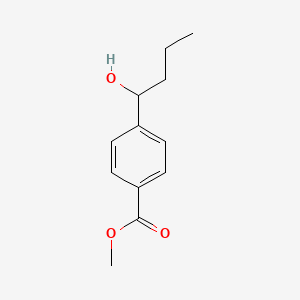
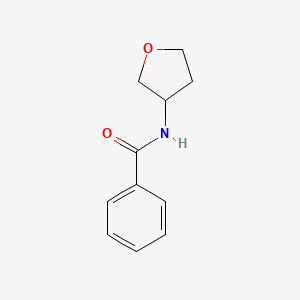
![1-[(4-Aminophenyl)acetyl]piperidin-4-OL](/img/structure/B3291384.png)
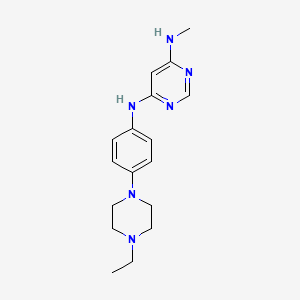
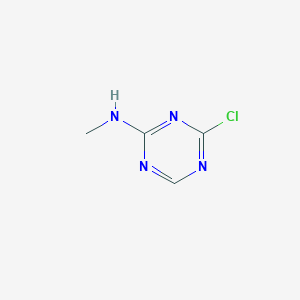
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3291405.png)